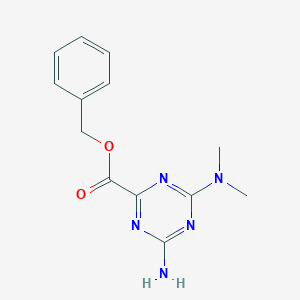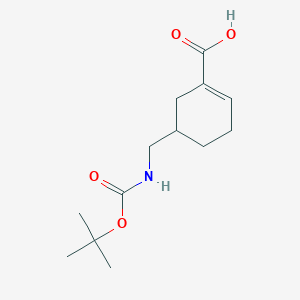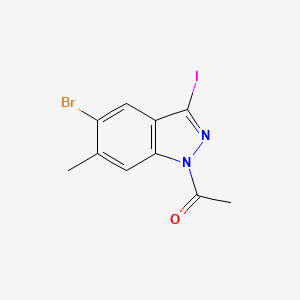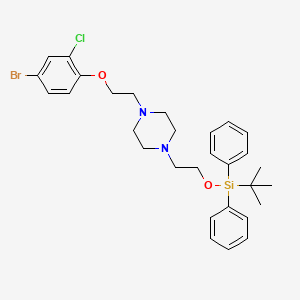
Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate, otherwise known as BDA, is a versatile and highly reactive organic compound with a variety of uses in the laboratory and in industry. BDA is used in a wide range of applications, from synthesis of pharmaceuticals and agrochemicals to the production of dyes and pigments. It is also used in the synthesis of other organic compounds and as a catalyst in various reactions. BDA is a stable compound with a low volatility and is relatively non-toxic.
作用機序
BDA is a highly reactive compound and its reactivity is due to its ability to form strong hydrogen bonds with other molecules. This allows it to act as a catalyst in a variety of reactions, such as the oxidation of alcohols and the synthesis of peptides. BDA can also act as a nucleophile, forming covalent bonds with other molecules. This allows it to form a variety of complexes with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
BDA has been studied for its potential effects on the biochemical and physiological processes of living organisms. In vitro studies have shown that BDA can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. In vivo studies have also shown that BDA has an inhibitory effect on the growth of certain tumors and can reduce the levels of certain hormones, such as testosterone and estrogen.
実験室実験の利点と制限
BDA is a highly reactive compound and is therefore useful for a wide range of laboratory experiments. It is easy to handle and store, and is relatively non-toxic. However, it is also a highly reactive compound and can react with other compounds in the laboratory, which can lead to undesired side reactions. It is also important to note that BDA can be toxic if ingested and should be handled with care.
将来の方向性
BDA has a wide range of potential applications in the laboratory and in industry. Further research is needed to explore the potential for using BDA in the synthesis of new compounds and drugs. Additionally, further research is needed to explore the potential for using BDA as a catalyst in a variety of reactions, such as the synthesis of peptides and the oxidation of alcohols. Finally, further research is needed to explore the potential effects of BDA on biochemical and physiological processes in living organisms.
合成法
BDA can be synthesized from the reaction of benzyl amine and dimethylamino-1,3,5-triazine-2-carboxylic acid in an aqueous medium. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of 80-90°C. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to form the desired product. The reaction is complete within 30 minutes and yields a product with a purity of up to 98%.
科学的研究の応用
BDA has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and pigments. It is also used as a catalyst in a variety of reactions, such as the oxidation of alcohols and the synthesis of peptides. BDA has been used in the study of enzyme kinetics and the mechanism of enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins and nucleic acids.
特性
IUPAC Name |
benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18(2)13-16-10(15-12(14)17-13)11(19)20-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHLYLOFGUJSEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)

![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)


![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)



![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)


